molecular formula C29H23N5O2S2 B3473293 7-METHYL-N-(2-METHYLPHENYL)-3-OXO-2-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE

7-METHYL-N-(2-METHYLPHENYL)-3-OXO-2-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE

Cat. No.: B3473293
M. Wt: 537.7 g/mol
InChI Key: MOBNVLYXDKAAAA-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-METHYL-N-(2-METHYLPHENYL)-3-OXO-2-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is characterized by its intricate structure, which includes multiple aromatic rings, a thiazole ring, and a pyrimidine ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-METHYL-N-(2-METHYLPHENYL)-3-OXO-2-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step organic reactions. The key steps include the formation of the thiazole and pyrimidine rings, followed by the introduction of various substituents. Common reagents used in these reactions include thioamides, aldehydes, and hydrazines. The reaction conditions often require the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may involve heating under reflux.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts may also be employed to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

7-METHYL-N-(2-METHYLPHENYL)-3-OXO-2-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro derivatives.

Scientific Research Applications

7-METHYL-N-(2-METHYLPHENYL)-3-OXO-2-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-METHYL-N-(2-METHYLPHENYL)-3-OXO-2-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with similar core structures but different substituents.

    Pyrazolyl derivatives: Compounds containing the pyrazole ring with various functional groups.

    Thiophene derivatives: Compounds with the thiophene ring and different substituents.

Uniqueness

7-METHYL-N-(2-METHYLPHENYL)-3-OXO-2-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2E)-7-methyl-N-(2-methylphenyl)-3-oxo-2-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H23N5O2S2/c1-17-9-6-7-12-21(17)32-27(35)24-18(2)31-29-34(26(24)22-13-8-14-37-22)28(36)23(38-29)15-20-16-30-33-25(20)19-10-4-3-5-11-19/h3-16,26H,1-2H3,(H,30,33)(H,32,35)/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBNVLYXDKAAAA-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=CS4)C(=O)C(=CC5=C(NN=C5)C6=CC=CC=C6)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=CS4)C(=O)/C(=C\C5=C(NN=C5)C6=CC=CC=C6)/S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H23N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-METHYL-N-(2-METHYLPHENYL)-3-OXO-2-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
7-METHYL-N-(2-METHYLPHENYL)-3-OXO-2-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE
Reactant of Route 3
7-METHYL-N-(2-METHYLPHENYL)-3-OXO-2-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE
Reactant of Route 4
7-METHYL-N-(2-METHYLPHENYL)-3-OXO-2-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE
Reactant of Route 5
7-METHYL-N-(2-METHYLPHENYL)-3-OXO-2-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE
Reactant of Route 6
7-METHYL-N-(2-METHYLPHENYL)-3-OXO-2-[(E)-1-(3-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-5-(2-THIENYL)-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE

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